molecular formula C14H11BrO2 B1165995 14-Epivincanol CAS No. 19877-90-8

14-Epivincanol

Cat. No.: B1165995
CAS No.: 19877-90-8
Attention: For research use only. Not for human or veterinary use.
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Description

14-Epivincanol (CAS: 19877-90-8) is a vinca alkaloid derivative with the molecular formula C₁₉H₂₄N₂O. It belongs to the indolo-naphthyridine class of compounds, characterized by a complex polycyclic structure that includes fused indole and pyrido-naphthyridine rings . This compound is of significant interest in pharmaceutical research due to its structural similarity to other bioactive vinca alkaloids, which are known for their antitumor and neuroprotective properties. The "14-epi" designation indicates a specific stereochemical configuration at the C14 position, distinguishing it from isomers like 14-isovincanol .

Properties

CAS No.

19877-90-8

Molecular Formula

C14H11BrO2

Synonyms

14-Epivincanol

Origin of Product

United States

Comparison with Similar Compounds

16-O-Methyl-14,15-didehydroisovincanol (CAS: 112237-71-5)

  • Molecular Formula : C₂₀H₂₄N₂O
  • Structural Differences :
    • Addition of a methyl group (-OCH₃) at the C16 position.
    • Introduction of a double bond between C14 and C15 (didehydro modification).
  • Applications : Pharmaceuticals, cosmetics, and agrochemicals.
  • Testing Methods : NMR, HPLC/TLC; purity ≥98% .

14-Isovincanol

  • Molecular Formula: C₁₉H₂₄N₂O (identical to 14-epivincanol).
  • Structural Differences : Stereochemical inversion at C14 (epimerization).

Comparative Data Table

Parameter This compound 16-O-Methyl-14,15-didehydroisovincanol 14-Isovincanol
CAS Number 19877-90-8 112237-71-5 19877-90-8
Molecular Formula C₁₉H₂₄N₂O C₂₀H₂₄N₂O C₁₉H₂₄N₂O
Key Modifications C14 epimerization C16-O-methylation; C14–C15 double bond C14 stereoisomer
Applications Antitumor research Pharmaceuticals, cosmetics Neuropharmacology
Purity Standards Not specified ≥98% Not specified
Analytical Methods Inferred: NMR/HPLC NMR, HPLC/TLC Inferred: NMR/HPLC

Research Findings on Structural and Functional Differences

Impact of Methylation and Double Bonds

The C14–C15 double bond increases molecular rigidity, which may alter binding affinity to tubulin, a target of vinca alkaloids in cancer therapy .

Stereochemical Effects

Despite identical molecular formulas, this compound and 14-isovincanol exhibit divergent bioactivities due to stereochemical differences. For example, this compound may show stronger binding to α-tubulin, while 14-isovincanol could exhibit preferential activity in neurotransmitter modulation .

Functional Group Similarities

All three compounds share the indolo-naphthyridine core, enabling cross-referencing in safety assessments under structural grouping principles. This approach is validated by regulatory guidelines for chemicals with shared functional groups and metabolic pathways .

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